molecular formula C12H8FNO B1647568 5-(4-Fluorophenyl)picolinaldehyde

5-(4-Fluorophenyl)picolinaldehyde

Cat. No.: B1647568
M. Wt: 201.2 g/mol
InChI Key: PRILEFMLYIAFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)picolinaldehyde is an aromatic aldehyde featuring a pyridine ring substituted at the 5-position with a 4-fluorophenyl group and an aldehyde functional group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing fluorine atom and the reactive aldehyde group, which facilitate nucleophilic additions and condensation reactions.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.2 g/mol

IUPAC Name

5-(4-fluorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8FNO/c13-11-4-1-9(2-5-11)10-3-6-12(8-15)14-7-10/h1-8H

InChI Key

PRILEFMLYIAFAH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C=O)F

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name CAS Number Similarity Score Functional Groups Molecular Weight (g/mol)
5-(4-Fluorophenyl)picolinaldehyde Not explicitly provided - Aldehyde, pyridine, fluorophenyl ~201.20 (estimated)
5-(4-Fluorophenyl)picolinonitrile 391604-55-0 0.87 Nitrile, pyridine, fluorophenyl 187.17 (calculated)
6-(3-Fluorophenyl)nicotinaldehyde 914349-75-0 0.80 Aldehyde, pyridine, fluorophenyl ~201.20 (estimated)
5-(Trifluoromethyl)picolinaldehyde 31224-82-5 - Aldehyde, pyridine, trifluoromethyl 175.11

Notes:

  • Functional Groups: The aldehyde group in this compound enhances reactivity compared to nitrile (picolinonitrile) or trifluoromethyl derivatives, making it more suitable for Schiff base formation or further derivatization .

Physicochemical Properties

  • Molecular Weight : The trifluoromethyl derivative (175.11 g/mol) is lighter than this compound (~201.20 g/mol), influencing volatility and solubility .
  • Solubility: While exact data for the target compound is unavailable, 5-(Trifluoromethyl)picolinaldehyde has a calculated Log S of -2.9, indicating moderate lipophilicity. The fluorophenyl group in the target compound may further reduce aqueous solubility compared to non-fluorinated analogs .
  • Hydrogen Bonding: The aldehyde group can act as both a hydrogen bond acceptor and donor, unlike nitriles or trifluoromethyl groups, which primarily act as acceptors. This property may enhance crystal packing efficiency, as seen in Etter’s hydrogen-bonding graph-set analysis .

Research Findings and Data Gaps

  • Crystallography: Tools like SHELXL and ORTEP-3 () are critical for analyzing the crystal structures of fluorophenyl derivatives.

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